molecular formula C15H12F2O2 B2895262 3,3-bis(4-fluorophenyl)propanoic Acid CAS No. 342-75-6

3,3-bis(4-fluorophenyl)propanoic Acid

Cat. No. B2895262
CAS RN: 342-75-6
M. Wt: 262.256
InChI Key: KIAWGXRQLBWNEE-UHFFFAOYSA-N
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Patent
US06803378B2

Procedure details

Saponification of Intermediate 80A as described in the preparation of Intermediate 1B gave the title acid as white needles: mp 106-107° C. (benzene-hexane). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.05 (2H, d, J=8.1 Hz, CH2), 4.51 (1H, t, J=8.1 Hz, CH), 7.0 (4H, m, aromatics), 7.18 (4H, m, aromatics). Anal. Calcd for C15H12F2O2: C, 68.69; H, 4.61. Found: C, 68.71; H, 4.63.
Name
Intermediate 80A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][CH:6]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)C>C1C=CC=CC=1.CCCCCC>[F:13][C:10]1[CH:9]=[CH:8][C:7]([CH:6]([C:14]2[CH:15]=[CH:16][C:17]([F:20])=[CH:18][CH:19]=2)[CH2:5][C:4]([OH:21])=[O:3])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 80A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F)=O
Name
Intermediate 1B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave the title acid as white needles

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(CC(=O)O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.